1H-Indole-3-carbaldehyde {2-nitrophenyl}

Physicochemical Properties Lipophilicity Hydrazone

1H-Indole-3-carbaldehyde {2-nitrophenyl} (CAS 28558-65-8), also known as 1H-indole-3-carboxaldehyde, 2-(2-nitrophenyl)hydrazone, is an indole derivative with the molecular formula C15H12N4O2 and a molecular weight of 280.28 g/mol. It belongs to the class of indole-3-carboxaldehyde hydrazones, a scaffold widely recognized for its potential in developing biologically active molecules.

Molecular Formula C15H12N4O2
Molecular Weight 280.28 g/mol
CAS No. 28558-65-8
Cat. No. B185626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-3-carbaldehyde {2-nitrophenyl}
CAS28558-65-8
Molecular FormulaC15H12N4O2
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CNNC3=CC=CC=C3[N+](=O)[O-])C=N2
InChIInChI=1S/C15H12N4O2/c20-19(21)15-8-4-3-7-14(15)18-17-10-11-9-16-13-6-2-1-5-12(11)13/h1-10,16,18H/b17-10+
InChIKeyITPBPNQOCSZFLS-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indole-3-carbaldehyde {2-nitrophenyl} (CAS 28558-65-8) | A 2-Nitrophenylhydrazone Building Block for Indole-Based Research


1H-Indole-3-carbaldehyde {2-nitrophenyl} (CAS 28558-65-8), also known as 1H-indole-3-carboxaldehyde, 2-(2-nitrophenyl)hydrazone, is an indole derivative with the molecular formula C15H12N4O2 and a molecular weight of 280.28 g/mol. It belongs to the class of indole-3-carboxaldehyde hydrazones, a scaffold widely recognized for its potential in developing biologically active molecules. [1] The compound features an indole core with a formyl group at the 3-position and a 2-nitrophenyl moiety, which distinguishes it from other hydrazone derivatives. Its primary utility lies in its role as a key intermediate for synthesizing diverse heterocyclic compounds, particularly those investigated for their antimicrobial and antitubercular properties. [2]

1H-Indole-3-carbaldehyde {2-nitrophenyl} (CAS 28558-65-8) | Why Generic Substitution of Indole Hydrazones is Scientifically Unreliable


The biological and physicochemical profile of indole-3-carboxaldehyde hydrazones is highly sensitive to subtle structural modifications, making simple substitution scientifically invalid. [1] The presence and position of a nitro group on the phenyl ring, the methylation of the indole nitrogen, or the replacement of the hydrazone linkage can drastically alter a compound's potency, selectivity, and physical properties. [2] For instance, studies have shown that the aromaticity and disubstitution of the phenyl ring, particularly with electron-withdrawing groups, are critical for antimicrobial activity. [3] The specific 2-nitrophenylhydrazone moiety in 1H-Indole-3-carbaldehyde {2-nitrophenyl} is not interchangeable with other hydrazones or unsubstituted indole carboxaldehydes, as each substituent pattern dictates a unique combination of electronic effects and steric interactions that govern target binding and overall performance. [4]

1H-Indole-3-carbaldehyde {2-nitrophenyl} (CAS 28558-65-8) | Evidence-Based Differentiation Guide


1H-Indole-3-carbaldehyde {2-nitrophenyl}: Lipophilicity and Physicochemical Comparison to the 4-Nitro Isomer

The 2-nitrophenyl substitution pattern in the target compound (CAS 28558-65-8) results in a calculated LogP of 4.41 (ACD/Labs), compared to a LogP of 4.12 for the analogous 4-nitrophenyl isomer (CAS 10245-45-1). This difference in lipophilicity, driven by the ortho vs. para nitro group placement, directly impacts the compound's predicted membrane permeability and solubility profile.

Physicochemical Properties Lipophilicity Hydrazone

1H-Indole-3-carbaldehyde {2-nitrophenyl} vs. 2-Methyl Analog: Structural Impact on Molecular Weight and Potential for Hit Expansion

The target compound (C15H12N4O2) has a molecular weight of 280.28 g/mol. Its close analog, 2-methyl-1H-indole-3-carbaldehyde N-(2-nitrophenyl)hydrazone (C16H14N4O2), possesses an additional methyl group on the indole 2-position, resulting in a molecular weight of 294.31 g/mol. This represents a 5% increase in molecular weight, which can affect key parameters such as ligand efficiency (LE) and lipophilic ligand efficiency (LLE).

Synthetic Chemistry Molecular Weight Structure-Activity Relationship

1H-Indole-3-carbaldehyde {2-nitrophenyl}: Distinct Topological Polar Surface Area (TPSA) Compared to Parent Indole-3-carboxaldehyde

The target compound has a calculated Topological Polar Surface Area (TPSA) of 86 Ų. In contrast, the parent compound, indole-3-carboxaldehyde, has a TPSA of only 32.9 Ų. [1] This significant increase in polar surface area is directly attributable to the 2-nitrophenylhydrazone moiety.

Physicochemical Properties Polar Surface Area Bioavailability

1H-Indole-3-carbaldehyde {2-nitrophenyl} in Antitubercular Research: Contextualizing the Scaffold's Potential

While direct quantitative activity data for the specific 2-nitrophenylhydrazone (CAS 28558-65-8) is not reported in primary literature, its structural class is highly validated. A key study on related indole-3-carboxaldehyde hydrazones reported an IC50 value of 1.6 μg/mL for a lead antitubercular compound (8b) against M. tuberculosis H37Rv. [1] The study's SAR analysis concluded that the presence and nature of substitution on the hydrazone phenyl ring are critical determinants of antimycobacterial potency. [2] The 2-nitrophenyl group in the target compound provides a specific electronic and steric profile that differentiates it from other analogs within this validated, active chemical space.

Antitubercular Activity Mycobacterium tuberculosis Hydrazone

1H-Indole-3-carbaldehyde {2-nitrophenyl}: Differentiating Physicochemical Properties from the 2-Nitrophenyl Core Isomer

The target compound (C15H12N4O2) is a hydrazone with a molecular weight of 280.28 g/mol and a LogP of 4.41. A structurally distinct isomer, 2-(2-Nitrophenyl)-1H-indole-3-carboxaldehyde (CAS 65352-96-7), has the molecular formula C15H10N2O3 and a molecular weight of 266.25 g/mol. [1] The target compound's hydrazone linkage introduces additional nitrogen atoms, increasing molecular weight, polar surface area, and hydrogen bonding capacity compared to the directly attached phenyl core isomer.

Physicochemical Properties Structural Isomers Hydrazone

1H-Indole-3-carbaldehyde {2-nitrophenyl} (CAS 28558-65-8) | Key Research & Industrial Application Scenarios


Scaffold for Antitubercular Drug Discovery

Given the established antitubercular activity of the indole-3-carboxaldehyde hydrazone class, this specific compound serves as a high-priority starting material for medicinal chemistry programs targeting Mycobacterium tuberculosis. [1] Its unique 2-nitrophenyl substituent provides a distinct vector for exploring structure-activity relationships (SAR) around a validated chemotype, with the goal of improving upon the IC50 values (e.g., 1.6 μg/mL) observed for closely related analogs.

Exploration of Nitrophenyl Hydrazone Electronic Effects

The ortho-nitro substitution pattern in this compound creates a distinct electronic environment compared to para- or meta-nitro isomers. [1] This makes it a valuable tool for fundamental studies in physical organic chemistry, particularly those investigating the influence of steric hindrance and resonance effects on hydrazone stability, tautomerism, or coordination chemistry with metal ions. Its higher calculated LogP (4.41) compared to the 4-nitro isomer (4.12) is a key differentiator for studies on lipophilicity.

Building Block for Diversified Heterocyclic Synthesis

The compound's hydrazone and aldehyde functionalities make it a versatile intermediate for constructing more complex heterocycles. [1] It can be utilized in reactions such as Knoevenagel condensations to access novel indolyl-acrylonitriles and acrylamides, which are themselves valuable scaffolds for materials science and drug discovery. Its lower molecular weight (280.28 g/mol) compared to the 2-methyl analog (294.31 g/mol) provides a favorable starting point for building more elaborate structures while maintaining drug-like properties.

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